4-Amino-5-chloro-2-ethoxybenzoic acid

Beschreibung

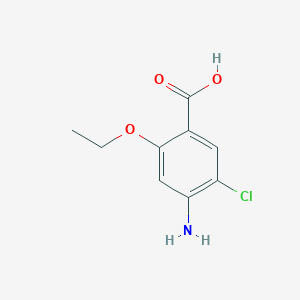

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYOMHQGQZRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441418 | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108282-38-8 | |

| Record name | 4-Amino-5-chloro-2-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108282-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-5-chloro-2-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 5 Chloro 2 Ethoxybenzoic Acid

Foundational Synthetic Routes for 4-Amino-5-chloro-2-ethoxybenzoic acid

The construction of the this compound scaffold has been approached through various synthetic strategies, evolving from classical multi-step procedures to more optimized protocols.

Classical Organic Synthesis Strategies and Refinements

The traditional synthesis of this compound often commences with readily available precursors such as p-aminosalicylic acid. A representative multi-step synthesis involves a sequence of protection, etherification, chlorination, and saponification reactions.

A well-documented route for the analogous 4-amino-5-chloro-2-methoxybenzoic acid provides a strong blueprint for the synthesis of the ethoxy derivative. google.com This process begins with the esterification of p-aminosalicylic acid to protect the carboxylic acid functional group, typically forming a methyl ester. The subsequent step involves the O-alkylation of the hydroxyl group. For the target compound, this would be an O-ethylation using an ethylating agent like diethyl sulfate (B86663) or ethyl bromide in the presence of a base such as potassium hydroxide (B78521) in an acetone (B3395972) solution. google.com The reaction temperature is generally controlled between 20-30°C. google.com

Following the ethylation, a chlorination step is performed. N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF) is a common reagent for the regioselective chlorination of the aromatic ring at the position ortho to the amino group. google.com The final step is the hydrolysis of the ester to the free carboxylic acid, which can be achieved by heating with a base like sodium hydroxide in a mixed solvent system such as methanol (B129727) and water, followed by acidification with an acid like hydrochloric acid to precipitate the final product. google.com

Table 1: Classical Synthesis Steps for 4-Amino-5-chloro-2-alkoxybenzoic acid derivatives google.com

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification | p-aminosalicylic acid, Methanol, Acid catalyst |

| 2 | O-Alkylation | Alkylating agent (e.g., Dimethyl sulfate/Diethyl sulfate), Base (e.g., KOH), Acetone, 20-30°C |

| 3 | Chlorination | N-chlorosuccinimide (NCS), DMF, 65-75°C |

| 4 | Hydrolysis | Base (e.g., NaOH or KOH), Methanol/Water, Reflux; then HCl |

Modernized and Optimized Synthesis Protocols

In this optimized protocol, the initial esterification of p-aminosalicylic acid is followed by methylation using dimethyl sulfate in acetone with potassium hydroxide, maintaining the temperature at 20-30°C. google.com The subsequent chlorination with N-chlorosuccinimide in DMF is conducted at a specific temperature range of 65-75°C. google.com The final hydrolysis step utilizes a precise molar ratio of the ester to potassium hydroxide (1:2.2) in a mixed methanol/water solvent system, followed by decolorization with activated carbon and careful pH adjustment to precipitate a high-purity product with a reported yield of over 90%. google.com These specific conditions represent a significant optimization over less controlled classical methods.

Advanced Catalytic Approaches in this compound Synthesis

The development of catalytic methods in organic synthesis offers pathways to more efficient and environmentally benign processes. While specific catalytic syntheses for this compound are not extensively documented, general advancements in catalytic C-H functionalization, organocatalysis, and biocatalysis are highly relevant.

Organocatalysis and Metal-Catalyzed Reactions

Transition-metal catalysis, particularly palladium- and rhodium-catalyzed reactions, has emerged as a powerful tool for the C-H functionalization of benzoic acids. nih.govrsc.org These methods could potentially offer more direct routes to substituted benzoic acids, including precursors to the target molecule. For instance, palladium(II)-catalyzed meta-C-H olefination and acetoxylation of benzoic acid derivatives have been reported, demonstrating the feasibility of functionalizing the aromatic ring at positions that are traditionally difficult to access. nih.gov Although ortho-functionalization is more common, the development of templates and directing groups for meta-functionalization is an active area of research. nih.gov

Organocatalysis also presents opportunities for the asymmetric synthesis of related compounds. For example, bifunctional organocatalysts have been successfully used in the enantioselective synthesis of axially chiral benzamides through electrophilic halogenation. beilstein-journals.org While not a direct synthesis of the core, this demonstrates the potential of organocatalysis in controlling stereochemistry in derivatives.

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers highly selective and environmentally friendly alternatives to traditional chemical synthesis. While a complete biocatalytic synthesis of this compound has not been reported, enzymatic reactions for key transformations are known.

For instance, biocatalytic chlorination of aromatic compounds has been demonstrated using enzymes like chloroperoxidase. lookchem.com These enzymes can catalyze the chlorination of various aromatic hydrocarbons, suggesting a potential enzymatic route for the chlorination step in the synthesis. lookchem.com

Furthermore, biocatalytic reductive amination using amine dehydrogenases is a powerful method for the synthesis of chiral amines. frontiersin.org This could be envisioned as a potential route to introduce the amino group enantioselectively in related structures. The enzymatic synthesis of esters and amides is also well-established, with lipases being commonly used for the esterification of benzoic acid derivatives. researchgate.net The decomposition of chlorinated aromatic hydrocarbons using immobilized enzymes like catechol 1,2-dioxygenase has also been studied, highlighting the potential of biocatalysts in both the synthesis and degradation of such compounds. nih.gov

Derivatization Strategies for this compound Analogs

Derivatization of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. The primary sites for derivatization are the amino and carboxylic acid functional groups.

A common strategy involves the formation of amides from the carboxylic acid moiety. A variety of benzamides have been synthesized by coupling this compound with different amines, often bearing heteroalicyclic structures like morpholine. nih.gov These reactions are typically carried out using standard peptide coupling reagents.

Another derivatization approach involves the modification of the amino group. For example, the amino group of 4-aminobenzoic acid (PABA), a structurally related compound, can be condensed with various aldehydes to form Schiff bases. mdpi.comnih.gov This one-step reaction allows for the introduction of a wide range of substituents. Diazotization of the amino group followed by coupling with other aromatic compounds, such as pyrogallol, is another method to create azo-dyes and other complex derivatives. researchgate.netbenthamdirect.com

The synthesis of esters from the carboxylic acid group is another straightforward derivatization. These strategies allow for the systematic modification of the parent molecule to probe its biological activity and physicochemical properties.

Table 2: Common Derivatization Strategies for Aminobenzoic Acids

| Functional Group | Derivatization Reaction | Resulting Analog |

| Carboxylic Acid | Amidation | Amides |

| Carboxylic Acid | Esterification | Esters |

| Amino Group | Schiff Base Formation | Imines (Schiff Bases) |

| Amino Group | Diazotization and Coupling | Azo Compounds |

Modifications at the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, most commonly through the formation of esters and amides. These modifications are crucial for altering the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Esterification: The formation of esters from this compound can be achieved through standard esterification protocols. Such derivatives are often explored as prodrugs, which can enhance bioavailability. For instance, the synthesis of various esters, including ethyl, phenyl, carboxymethyl, and pivaloyloxymethyl esters, has been proposed to improve the therapeutic profile of compounds derived from this acid.

Amidation: The conversion of the carboxylic acid to an amide is a widely utilized strategy in the synthesis of biologically active molecules. This is frequently accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). googleapis.com Another effective coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates amide bond formation under mild conditions.

A classic method for amide synthesis involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride (B1165640). For example, the use of ethyl chloroformate in the presence of a base like triethylamine (B128534) converts this compound into a mixed anhydride, which readily reacts with an amine to form the corresponding amide. ambeed.com This methodology has been successfully employed in the synthesis of Mosapride (B1662829), a gastroprokinetic agent. ambeed.com

Table 1: Reagents for Amide Formation from this compound

| Coupling Reagent/Method | Amine Substrate (Example) | Solvent | Reference |

| HATU | (R)-α-ethylalanine monohydrate | DMF | |

| EDC | 2-aminomethyl-4-(4-fluorobenzyl)morpholine | Dichloromethane | |

| Ethyl Chloroformate/Triethylamine | 4-(4-fluorobenzyl)-2-(methylamino)morpholine | Chloroform | ambeed.com |

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound, substituted with activating (amino, ethoxy) and deactivating (chloro, carboxyl) groups, can undergo further functionalization.

Substitution of the Chloro Group: The chloro substituent on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or specific activation.

Further Halogenation: While the parent compound is already chlorinated, the potential for introducing additional halogen atoms onto the aromatic ring exists. The synthesis of the parent molecule itself involves a chlorination step using N-chlorosuccinimide, indicating the reactivity of the ring towards electrophilic halogenation. ambeed.com The position of further substitution would be directed by the existing substituents.

Comparison with Analogues: The electronic nature of the substituents on the aromatic ring significantly influences the compound's properties. For example, the related 4-amino-2-ethoxy-5-nitrobenzoic acid has a more acidic carboxylic acid group due to the strong electron-withdrawing nature of the nitro group compared to the chloro group. drugfuture.com This highlights how substitution on the aromatic ring can be used to fine-tune the electronic properties of the molecule.

Nitrogen Atom Derivatization Strategies

The amino group at the 4-position is a key nucleophilic center and provides a handle for a variety of derivatization reactions.

Acylation and Protecting Group Strategies: The amino group can be readily acylated to form amides. This is not only a method for creating new derivatives but is also a common strategy in the multi-step synthesis of compounds where the parent acid is an intermediate. For instance, the amino group is often protected as an acetamido group during the synthesis of this compound to prevent unwanted side reactions during chlorination and other steps. ambeed.comresearchgate.net

Conjugation to Other Molecules: The nucleophilicity of the amino group allows for its conjugation to other molecular scaffolds. A notable example is the linking of this compound to isatin (B1672199) derivatives. researchgate.net In one approach, this is achieved using a bifunctional linker like chloroacetyl chloride, which first reacts with the amino group of the benzoic acid derivative to form a chloroacetamide intermediate. This intermediate then undergoes nucleophilic substitution by the nitrogen of the isatin ring to yield the final conjugate. researchgate.netclockss.org

Alkylation: While less commonly reported for this specific molecule, the amino group could potentially undergo alkylation reactions to introduce alkyl substituents.

Stereoselective Synthesis of Chiral this compound Derivatives

Although this compound itself is achiral, it is a crucial building block for the synthesis of chiral molecules, where stereochemistry often plays a critical role in biological activity. The introduction of chirality is typically achieved by coupling the acid with a pre-existing chiral molecule.

A primary strategy involves the amidation of this compound with an enantiomerically pure amine. For example, the synthesis of chiral amide derivatives has been accomplished by reacting the acid with chiral amino acids, such as (R)-α-ethylalanine.

The synthesis of the individual enantiomers of the drug Mosapride exemplifies this approach. The (S)- and (R)-enantiomers are prepared by condensing this compound with the corresponding (S)- and (R)-enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. researchgate.net The synthesis of these chiral amines often involves asymmetric synthesis or the resolution of a racemic mixture. For instance, the optical resolution of a racemic tosylate precursor using a chiral resolving agent like N-(p-toluenesulfonyl)-L-glutamic acid can provide the enantiomerically pure amines required for the final condensation step. researchgate.net

For compounds where a chiral center is introduced, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying the enantiomers.

Table 2: Chiral Amines Used in the Synthesis of Chiral Derivatives

| Chiral Amine | Resulting Chiral Derivative | Reference |

| (R)-α-ethylalanine | N-(4-amino-5-chloro-2-ethoxybenzoyl)-D-isovaline derivative | |

| (S)-2-aminomethyl-4-(4-fluorobenzyl)morpholine | (S)-Mosapride | researchgate.net |

| (R)-2-aminomethyl-4-(4-fluorobenzyl)morpholine | (R)-Mosapride | researchgate.net |

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization of 4 Amino 5 Chloro 2 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of 4-Amino-5-chloro-2-ethoxybenzoic acid, distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The ethoxy group will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts and coupling patterns providing clear evidence of the ethyl fragment.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethoxy group appear in characteristic regions of the spectrum, confirming the carbon skeleton of the molecule. For a related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, the ¹³C NMR data reveals the presence of all expected carbon signals, which serves as a useful comparison. chemicalbook.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | ~6.5 - 7.5 | ~110 - 150 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~64 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| -NH₂ | Variable | N/A |

| -COOH | Variable, broad | ~168 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, as well as between the methylene and methyl protons of the ethoxy group. This helps to piece together the fragments of the molecule. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the aromatic proton signals would show cross-peaks with the signals of the aromatic carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is crucial for connecting the different molecular fragments. For instance, HMBC would show correlations between the ethoxy protons and the aromatic carbon to which the ethoxy group is attached, and between the aromatic protons and the carbonyl carbon of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could show correlations between the protons of the ethoxy group and the adjacent proton on the aromatic ring, confirming their spatial proximity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound is 215.0349209 Da. nih.gov HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. nih.govunito.it The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity.

The fragmentation of protonated this compound in an MS/MS experiment would likely involve characteristic losses of small neutral molecules. For example, the loss of water (18 Da) from the carboxylic acid group, the loss of an ethyl group (29 Da), or the loss of carbon dioxide (44 Da) are all plausible fragmentation pathways. researchgate.net The analysis of these fragmentation patterns provides valuable information for confirming the proposed structure. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the various functional groups:

O-H stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid hydroxyl group.

N-H stretch: The amino group will show two sharp bands in the IR spectrum around 3300-3500 cm⁻¹.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C-O stretch: Bands corresponding to the C-O stretching of the ether and carboxylic acid groups will be present in the fingerprint region (below 1500 cm⁻¹).

C-Cl stretch: The carbon-chlorine bond will have a characteristic absorption in the lower frequency region of the IR spectrum.

Aromatic C-H and C=C stretches: These will give rise to several bands in the IR and Raman spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |

| Amine | N-H stretch (symmetric and asymmetric) | 3300 - 3500 |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1200 - 1300 |

| Alkyl Halide | C-Cl stretch | 600 - 800 |

The combination of these advanced spectroscopic and spectrometric techniques provides a powerful and comprehensive approach to the unambiguous structural characterization of this compound, leaving no doubt as to its molecular identity and constitution.

X-ray Crystallography for Solid-State Structural Determination

Publicly available crystallographic data for this compound reveals its solid-state structure. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov This space group indicates a specific set of symmetry operations that describe the arrangement of molecules within the unit cell. The detailed parameters of the unit cell, which is the fundamental repeating unit of the crystal lattice, have been determined. nih.gov

Research Findings:

The crystal structure data for this compound is available in the PubChem database under compound ID 10536658, associated with Crystallography Open Database (COD) number 7240978. nih.gov The key crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 9.7014 Å |

| b | 14.9141 Å |

| c | 6.9582 Å |

| α | 90 ° |

| β | 109.984 ° |

| γ | 90 ° |

These parameters define the geometry of the unit cell, providing a foundation for understanding the intermolecular interactions, such as hydrogen bonding and packing forces, that govern the solid-state structure of the compound. The non-90° value for the β angle is characteristic of the monoclinic crystal system.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.org A molecule is considered chiral if it is non-superimposable on its mirror image. synchrotron-soleil.fr These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample. saschirality.org

Applicability to this compound:

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter (an asymmetric carbon atom) or any other element of chirality. The molecule has a plane of symmetry that allows it to be superimposed on its mirror image.

Because this compound is achiral, it will not exhibit optical activity under normal conditions. cas.cz Therefore, standard chiroptical spectroscopy techniques are not applicable for assessing its enantiomeric purity or determining an absolute configuration, as there are no enantiomers to distinguish between. A sample of pure this compound will not rotate the plane of polarized light or show a circular dichroism spectrum.

It is worth noting that chiroptical signals can sometimes be observed in achiral molecules if they are placed in a chiral environment, a phenomenon known as induced chirality. synchrotron-soleil.frnih.gov For instance, an achiral molecule might exhibit a CD signal when dissolved in a chiral solvent or when complexed with a chiral host molecule. nih.govacs.org However, this is a special case and does not reflect any inherent chirality of the this compound molecule itself. For routine characterization, chiroptical spectroscopy is not a relevant technique for this specific compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Chloro 2 Ethoxybenzoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties of compounds like 4-Amino-5-chloro-2-ethoxybenzoic acid. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Table 1: Examples of Molecular Properties Calculable by DFT

| Property | Description |

| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule with the lowest energy. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule, indicating reactive sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

In a study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was found to be located over the chlorosulfamoyl benzoic acid ring, while the LUMO was situated on the amino group. researchgate.net This suggests that the chlorosulfamoyl benzoic acid ring acts as the primary electron donor, and the amino group acts as the electron acceptor. The small energy gap between the HOMO and LUMO indicates a potential for intramolecular charge transfer, which can be a significant factor in the molecule's biological activity. researchgate.net

Table 2: Frontier Molecular Orbital Data for a Structurally Related Compound

| Parameter | Value (for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) |

| HOMO Energy | -0.24699 eV researchgate.net |

| LUMO Energy | Not specified in the provided search results. |

| HOMO-LUMO Energy Gap | A small gap suggests high reactivity and potential for charge transfer. researchgate.net |

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net In the case of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, TD-DFT calculations have been used to determine the electronic properties, such as HOMO and LUMO energies. researchgate.net

Furthermore, theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectral bands. researchgate.net This correlative approach between theoretical and experimental spectroscopy is a powerful tool for confirming the structure of newly synthesized compounds.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. nih.gov

MD simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological macromolecule like a protein. By simulating the molecule in a box of water molecules, for example, one can study its solvation and how its conformation changes in an aqueous environment. rsc.org In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the mechanism of action. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a compound based on its chemical structure. These methods are instrumental in modern drug discovery for identifying promising lead compounds.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on a set of known active compounds. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. nih.gov

For a compound like this compound, which has been investigated for its potential as a hypoglycemic agent, pharmacophore modeling could be a valuable tool. By identifying the key features responsible for its activity, new derivatives with improved potency and selectivity could be designed. A typical pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Table 3: Common Pharmacophore Features

| Feature | Description |

| Hydrogen Bond Donor (HBD) | A functional group that can donate a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | A functional group that can accept a hydrogen atom to form a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar region of the molecule that can interact with hydrophobic pockets in a protein. |

| Ring Aromatic (RA) | An aromatic ring system that can engage in pi-stacking or other non-covalent interactions. |

Ligand-Protein Docking Studies and Binding Mode Prediction

In studies concerning derivatives of this compound, such as isatin-based hybrids, molecular docking has been employed to understand their interaction with biological targets like tubulin or to predict their binding modes within enzyme pockets. researchgate.netresearchgate.net For instance, research on isatin-benzoic acid conjugates, which utilize this compound as a starting material, has involved molecular docking to investigate their potential as anticancer agents by binding to specific protein targets. researchgate.net However, these studies focus on the final, more complex molecules rather than the initial building block.

General suggestions to utilize molecular docking simulations for structurally similar compounds to predict interactions with targets like G-protein coupled receptors (GPCRs) have been noted, but specific data such as binding energies, interacting amino acid residues, and predicted binding poses for this compound are absent from the reviewed literature.

Mechanistic Reactivity, Reaction Pathways, and Stability Studies of 4 Amino 5 Chloro 2 Ethoxybenzoic Acid

Acid-Base Properties and Ionization Behavior in Various Media

The ethoxy group (-OC2H5) at the ortho position and the amino group (-NH2) at the para position to the carboxylic acid are both electron-donating groups through resonance. This increased electron density on the carboxylate anion would typically destabilize it, making the acid weaker (higher pKa) compared to benzoic acid. Conversely, the chloro group (-Cl) at the meta position to the carboxylic acid is an electron-withdrawing group through its inductive effect, which would stabilize the carboxylate anion and increase the acidity (lower pKa).

The amino group's basicity is also influenced by the other substituents. The electron-withdrawing chloro group can decrease the basicity of the amino group, while the electron-donating ethoxy group might slightly increase it. The ionization state of the molecule is therefore pH-dependent, existing as a cation at low pH (protonated amino and carboxylic acid groups), a zwitterion or neutral molecule at intermediate pH, and an anion at high pH (deprotonated carboxylic acid).

Table 1: Predicted Influence of Substituents on the Acidity and Basicity of 4-Amino-5-chloro-2-ethoxybenzoic acid

| Substituent | Position Relative to -COOH | Electronic Effect | Influence on Acidity of -COOH | Influence on Basicity of -NH2 |

| 4-Amino (-NH2) | para | Electron-donating (resonance) | Decreases | - |

| 5-Chloro (-Cl) | meta | Electron-withdrawing (inductive) | Increases | Decreases |

| 2-Ethoxy (-OC2H5) | ortho | Electron-donating (resonance) | Decreases | Increases |

Note: This table represents a qualitative prediction based on general chemical principles, as specific experimental pKa data for this compound were not found.

Investigation of Chemical Transformation Mechanisms

The reactivity of the aromatic ring of this compound towards electrophilic and nucleophilic substitution is dictated by the directing and activating/deactivating effects of its substituents.

Electrophilic Aromatic Substitution:

The amino (-NH2) and ethoxy (-OC2H5) groups are strong activating groups and are ortho-, para-directing. The chloro (-Cl) group is a deactivating group but is also ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -COOH | 1 | meta | Deactivating |

| -OC2H5 | 2 | ortho, para | Activating |

| -NH2 | 4 | ortho, para | Activating |

| -Cl | 5 | ortho, para | Deactivating |

Note: The net effect on reactivity and the position of substitution will be a combination of these individual effects.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally favored by the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the chloro group can act as a leaving group. The presence of the electron-withdrawing carboxylic acid group, particularly when deprotonated, can facilitate SNAr reactions. However, the strong electron-donating amino and ethoxy groups would counteract this effect by increasing the electron density on the ring, making it less susceptible to nucleophilic attack. Therefore, harsh reaction conditions would likely be required for nucleophilic substitution of the chlorine atom.

The this compound molecule contains functional groups that can participate in oxidation-reduction reactions. The amino group is susceptible to oxidation. Electrochemical studies on aminobenzoic acids have shown that they can undergo oxidative electropolymerization. benthamscience.com The oxidation of the amino group can lead to the formation of radical cations, which can then undergo further reactions, including polymerization or coupling.

The presence of the electron-donating ethoxy and amino groups would likely lower the oxidation potential of the aromatic ring compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing chloro and carboxyl groups would make reduction of the ring more favorable, although still a difficult process. Specific redox potentials for this compound are not documented in the available literature, but the general electrochemical behavior can be inferred from studies on similar aminobenzoic acid derivatives. benthamscience.comnih.gov

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is primarily associated with the potential hydrolysis of the ethoxy group and the stability of the carbon-chlorine bond under aqueous conditions. Generally, aryl ethers and aryl halides are resistant to hydrolysis under neutral pH conditions at ambient temperatures. However, under more extreme conditions of pH and temperature, hydrolysis can occur.

Studies on chlorobenzoic acids indicate that they are relatively resistant to degradation in water. researchgate.net The degradation of benzoic acid derivatives in subcritical water has been shown to proceed via decarboxylation. nih.gov For this compound, hydrolysis of the ethoxy group to a hydroxyl group or the chloro group to a hydroxyl group would require significant energy input. The degradation kinetics would be expected to follow pseudo-first-order kinetics under specific pH and temperature conditions, but experimental data for this particular compound is not available.

Photochemical Reactivity and Degradation Pathways Under Irradiation

The photochemical reactivity of this compound is of interest due to the presence of chromophores (the substituted benzene (B151609) ring) that can absorb UV radiation. Studies on p-aminobenzoic acid (PABA) and its derivatives have shown that they can undergo photodegradation. acs.orgnih.govmdpi.comresearchgate.net

Upon absorption of UV light, the molecule can be excited to a higher electronic state. Potential photochemical degradation pathways include:

Photodissociation: The carbon-chlorine bond could undergo homolytic cleavage to form an aryl radical and a chlorine radical. The amino group could also undergo N-H bond cleavage. mdpi.comresearchgate.net

Photooxidation: In the presence of oxygen, excited states of the molecule can react to form various oxidized products. Studies on PABA have identified hydroxylated and coupled products upon irradiation in aerated solutions. nih.gov

Photosubstitution: The excited molecule may be more susceptible to nucleophilic substitution of the chlorine atom by water or other nucleophiles present in the medium.

The degradation rate and pathways would be dependent on the wavelength of irradiation, the solvent, the pH, and the presence of other substances such as photosensitizers or quenchers. acs.org The degradation of chlorinated aromatic compounds can be enhanced by UV light in the presence of other reagents. techexplorist.com

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is related to the strength of its chemical bonds. Upon heating to high temperatures, the molecule will decompose. Based on studies of similar compounds, the most likely initial decomposition pathway is decarboxylation, leading to the loss of carbon dioxide and the formation of 4-chloro-3-ethoxyaniline. nih.govresearchgate.net

Further decomposition at higher temperatures could involve the cleavage of the ethoxy group and the carbon-chlorine bond. Thermogravimetric analysis (TGA) would be required to determine the specific decomposition temperatures and the number of decomposition steps. For a related compound, poly(o-aminobenzoic acid), thermogravimetric analysis revealed a multi-stage decomposition process. researchgate.netresearchgate.net A material safety data sheet for this compound indicates that hazardous decomposition products include carbon dioxide, nitrogen oxides, and hydrogen chloride gas. capotchem.cn

Table 3: Summary of Potential Decomposition Products

| Decomposition Process | Primary Products |

| Decarboxylation | 4-chloro-3-ethoxyaniline, Carbon dioxide |

| Further Fragmentation | Simpler aromatic and aliphatic compounds, Nitrogen oxides, Hydrogen chloride |

Note: The actual decomposition products and their relative abundances would depend on the specific conditions of pyrolysis.

Reaction Mechanism Elucidation via Isotopic Labeling and Kinetic Isotope Effects

The elucidation of reaction mechanisms for complex organic molecules such as this compound is crucial for understanding their reactivity, stability, and potential transformation pathways. Isotopic labeling and kinetic isotope effect (KIE) studies are powerful and precise tools employed in physical organic chemistry to probe the intricate details of reaction intermediates and transition states. ias.ac.inosti.gov Although detailed mechanistic studies involving isotopic labeling for this compound are not extensively reported in publicly available literature, the principles of these techniques can be applied to hypothesize how its reaction pathways could be investigated.

Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its isotopes to trace the atom's fate throughout a chemical reaction. fiveable.mewikipedia.org This method provides unambiguous evidence for bond-forming and bond-breaking steps, and can help identify the occurrence of molecular rearrangements. ias.ac.in Common stable isotopes used in these studies include deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). researchgate.net The position of these labels in the product molecules can be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pub

For instance, to investigate a hypothetical electrophilic aromatic substitution reaction on the benzene ring of this compound, a deuterium label could be strategically placed. Electrophilic aromatic substitution reactions are fundamental in the chemistry of benzene and its derivatives. Consider a hypothetical nitration reaction. The mechanism generally involves the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.

If the reaction were to proceed via this standard mechanism, isotopic labeling could confirm the pathway. By synthesizing this compound with a deuterium atom at the C6 position (ortho to the ethoxy group and meta to the carboxylic acid), one could follow the label. If the electrophile (e.g., NO₂⁺) attacks the C6 position, the deuterium would be lost in the final deprotonation step to restore aromaticity. If the attack is at a different position, the deuterium would remain in the product.

Hypothetical Isotopic Labeling Study of Electrophilic Nitration

To illustrate, consider the nitration of this compound. The directing effects of the substituents on the ring (amino, chloro, ethoxy, and carboxyl groups) would determine the position of the incoming nitro group. A plausible, albeit hypothetical, outcome is the substitution at the C6 position. An isotopic labeling experiment could be designed as follows:

Reactant: this compound labeled with deuterium at the C6 position.

Reaction: Electrophilic nitration (e.g., using HNO₃/H₂SO₄).

Analysis: The product mixture is analyzed by mass spectrometry to determine the presence or absence of the deuterium label in the nitrated product.

The expected results and their interpretations are summarized in the interactive table below.

| Product Analyzed | Deuterium Label Presence | Mechanistic Implication |

| 6-nitro-4-amino-5-chloro-2-ethoxybenzoic acid | Absent | Substitution occurred at the labeled C6 position, with subsequent loss of deuterium. |

| Unreacted Starting Material | Present | Confirms the stability of the label under reaction conditions. |

| Other regioisomers of the nitrated product | Present | Substitution occurred at a position other than C6. |

This table presents hypothetical data for illustrative purposes.

Complementary to isotopic labeling, the kinetic isotope effect (KIE) provides insight into the rate-determining step of a reaction and the nature of the transition state. wikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at a specific position (k_light / k_heavy). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected. acs.orgstackexchange.com A secondary KIE, which is much smaller, can provide information about changes in hybridization at the labeled position. wikipedia.org

In the context of the hypothetical electrophilic nitration of this compound, a KIE study would involve comparing the rate of nitration of the standard compound with its C6-deuterated analogue.

If the formation of the arenium ion is the rate-determining step, and the subsequent deprotonation is fast, no significant primary KIE would be observed (kH/kD ≈ 1). acs.orgyoutube.com This is because the C-H (or C-D) bond is not broken in the slowest step of the reaction.

Conversely, if the deprotonation of the arenium ion is the rate-determining step, a large primary KIE would be expected (kH/kD > 2). stackexchange.com

The following interactive table outlines the expected KIE values and their mechanistic interpretations for the hypothetical nitration reaction.

Hypothetical Kinetic Isotope Effect Data for Electrophilic Nitration

| Isotopic Substitution | Observed KIE (kH/kD) | Interpretation of Rate-Determining Step |

| C6-H vs. C6-D | ~ 1.0 - 1.2 | Formation of the arenium ion is rate-determining. |

| C6-H vs. C6-D | > 2.0 | Deprotonation of the arenium ion is rate-determining. |

This table presents hypothetical data for illustrative purposes.

Mechanistic Pharmacology and Biological Activity of 4 Amino 5 Chloro 2 Ethoxybenzoic Acid

Molecular Target Identification and Validation

Research indicates that the biological activity of compounds derived from 4-Amino-5-chloro-2-ethoxybenzoic acid is linked to specific molecular targets. The primary focus of related research has been on the serotonergic system, particularly the 5-HT4 receptor, and on phosphodiesterase enzymes.

While this compound is a precursor to the 5-HT4 receptor agonist mosapride (B1662829), specific receptor binding affinity data (such as Kᵢ or Kₐ values) for the acid itself are not well-documented in available scientific literature. However, it is understood that the structural components of this molecule are essential for the ultimate interaction of its derivatives with the 5-HT4 receptor. For instance, its derivative, mosapride, is a known 5-HT4 receptor agonist.

In contrast, more detailed research is available for the closely related methoxy (B1213986) analog, 4-Amino-5-chloro-2-methoxybenzoic acid, from which potent 5-HT4 receptor agonists and antagonists have been synthesized. These derivatives have demonstrated nanomolar affinity for the 5-HT4 receptor, indicating the importance of the substituted aminobenzoic acid scaffold for receptor interaction.

Table 1: Receptor Binding Data for a Derivative of the Related Compound 4-Amino-5-chloro-2-methoxybenzoic acid

| Compound Derivative (from methoxy analog) | Receptor | Binding Affinity (Kᵢ) | Reference |

| 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | 5-HT₄ | 0.26 ± 0.06 nM | medchemexpress.comresearchgate.net |

Note: This data is for a derivative of the related methoxy compound, not this compound itself.

Information in the public domain regarding the direct enzyme inhibition or activation profile of this compound is limited. However, a bioactive metabolite of a drug derived from this acid has been identified as a potent inhibitor of phosphodiesterase (PDE) activity. PDEs are crucial enzymes in the regulation of intracellular signaling pathways, and their inhibition can lead to a variety of physiological effects. The specific isoform of PDE inhibited and the mechanism of inhibition by this metabolite have not been fully detailed in the available literature.

Specific studies detailing the protein-ligand interactions of this compound are not extensively reported. However, the synthesis of mosapride from this compound highlights the importance of its structural features. The ethoxy group, for example, is thought to contribute to a more favorable pharmacokinetic profile by enhancing metabolic stability and extending the plasma half-life of the final drug product when compared to its methoxy counterpart. This suggests that the ethoxy group plays a significant role in how the molecule is processed by metabolic enzymes.

Cellular Pathway Modulation and Signal Transduction Studies

Detailed investigations into the direct effects of this compound on cellular pathways and signal transduction are not widely available. The primary understanding of its influence on cellular processes is extrapolated from the actions of its derivative, mosapride.

Based on the available scientific literature, no studies have been published that specifically report on the gene expression profiling or transcriptomic analyses of cells or tissues in response to treatment with this compound.

Similarly, there is a lack of published research on the proteomic or metabolomic investigations of cellular responses to this compound. The primary metabolic information available relates to its role as a precursor and the properties of the resulting metabolites of mosapride.

Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy and Selectivity

While comprehensive structure-activity relationship (SAR) studies focusing directly on this compound are limited in publicly accessible literature, significant insights can be drawn from research on its derivatives, particularly in the field of gastroprokinetic agents.

The core structure of this compound is a crucial component of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. In the development of Mosapride and related compounds, the substituted benzamide (B126) moiety, derived from this compound, is essential for its pharmacological activity.

Studies on a series of 4-amino-5-chloro-2-ethoxybenzamides have revealed key structural features that influence their gastroprokinetic effects. For instance, modifications to the amide portion of the molecule significantly impact efficacy. Research has shown that the nature and size of the substituent on the amide nitrogen are critical for potent activity.

Furthermore, the substitution pattern on the benzene (B151609) ring of this compound is vital for its role as a scaffold. The 4-amino group, the 5-chloro substituent, and the 2-ethoxy group all contribute to the binding affinity and selectivity of the final drug molecule to its target receptor. The ethoxy group at the 2-position, for example, is believed to enhance metabolic stability when compared to a methoxy group at the same position, which can lead to an extended plasma half-life of the resulting drug.

Derivatives of this compound have also been investigated for their potential as hypoglycemic agents, owing to their structural similarity to the core of repaglinide, a drug used for type 2 diabetes. This suggests that the this compound scaffold has the potential to be adapted for different therapeutic targets.

Table 1: Structure-Activity Relationship Insights for this compound Derivatives

| Structural Moiety | Position | Apparent Contribution to Activity |

|---|---|---|

| 4-Amino group | 4 | Essential for receptor interaction and pharmacological activity. |

| 5-Chloro group | 5 | Influences binding affinity and electronic properties. |

| 2-Ethoxy group | 2 | Enhances metabolic stability compared to a methoxy analog. |

| Amide derivatives | - | Modifications to the amide substituent significantly alter gastroprokinetic efficacy. |

Mechanistic Toxicology and Safety Pharmacology

The toxicological profile of this compound is not extensively documented in public literature. However, an understanding of its potential hazards can be inferred from available data on related compounds and general principles of toxicology.

In general, the cytotoxicity of a compound can be mediated through various mechanisms, including the induction of apoptosis. Apoptosis, or programmed cell death, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. Key molecular players in these pathways include caspases, Bcl-2 family proteins, and cytochrome c. Without specific studies on this compound, it is not possible to determine if or how it might induce apoptosis.

Direct genotoxicity and mutagenicity data for this compound are scarce. However, a study on a closely related compound, 4-(acetylamino)-5-chloro-2-ethoxybenzoic acid ethyl ester , which is the ethyl ester of the N-acetylated form of the target compound, showed a "Strong positive (Class A)" result in the Ames assay. nihs.go.jp The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring the rate of reverse mutations in histidine-requiring Salmonella typhimurium strains. nih.gov

A positive Ames test for a structurally similar compound suggests that this compound itself could have mutagenic potential and warrants further investigation. The mechanism of mutagenicity for such aromatic amines often involves metabolic activation by liver enzymes (S9 fraction in the Ames test) to reactive electrophilic species that can form adducts with DNA.

Table 2: Genotoxicity Data for a Structurally Related Compound

| Compound | Test | Result |

|---|---|---|

| 4-(acetylamino)-5-chloro-2-ethoxybenzoic acid ethyl ester | Ames Assay | Strong positive (Class A) nihs.go.jp |

The metabolic stability of a drug candidate is a critical factor in its pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are commonly employed to determine a compound's metabolic half-life (t½) and intrinsic clearance (CLint). srce.hr

While specific quantitative data for the metabolic stability of this compound are not available, it has been noted that the 2-ethoxy group is associated with greater metabolic stability compared to a 2-methoxy analogue. This suggests that the ethoxy group may be less susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes.

The potential for drug-drug interactions is often assessed by examining a compound's ability to inhibit or induce major CYP isozymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These enzymes are responsible for the metabolism of a vast number of drugs. No studies on the inhibitory or inductive potential of this compound on CYP enzymes were found in the reviewed literature. Therefore, its potential for mechanism-based drug-drug interactions remains uncharacterized.

Analytical Methodologies for Quantitative and Qualitative Analysis of 4 Amino 5 Chloro 2 Ethoxybenzoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are pivotal for the separation and analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid from complex mixtures. These methods leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, particularly for purity assessment and quantification. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

Method development for this compound typically involves a C18 or C8 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter, as it influences the ionization state of both the amino and carboxylic acid functional groups, thereby affecting retention time and peak shape. Gradient elution is often employed to ensure adequate separation from impurities with different polarities. Detection is commonly performed using a UV detector, leveraging the aromatic nature of the compound. For instance, a mixture of 30 mM K₂HPO₄, tetrahydrofuran, and acetonitrile (e.g., in a 79:2:19 v/v/v ratio) with the pH adjusted to 3.0 can be used, with UV detection at 220 nm. nih.gov Mixed-mode HPLC, combining reversed-phase and ion-exchange mechanisms, can also be employed to enhance the separation of isomers and related hydrophilic compounds. helixchrom.comsielc.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. scilit.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Specificity | The analyte peak should be well-resolved from impurities and matrix components. Peak purity analysis should confirm homogeneity. | Demonstrates that the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present. |

| Linearity | Correlation coefficient (r²) > 0.99 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Range | Typically 80-120% of the test concentration for assay. | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | Recovery of 98-102% | The closeness of the test results obtained by the method to the true value. |

| Precision (RSD) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 3% | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |

| LOD | Signal-to-noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| LOQ | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Gas Chromatography (GC) for Volatile Derivatives

Due to its polar nature and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). thermofisher.com Therefore, derivatization is a mandatory step to convert the non-volatile analyte into a volatile and thermally stable derivative. sigmaaldrich.com This process involves reacting the active hydrogen atoms on the amino (-NH₂) and carboxylic acid (-COOH) groups.

Common derivatization strategies include:

Silylation: This involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com

Esterification followed by Acylation: The carboxylic acid group is first converted to an ester (e.g., a methyl or ethyl ester) using an alcohol in the presence of an acid catalyst. Subsequently, the amino group is acylated using an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data for structural confirmation. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Groups | Comments |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH₂, -OH, -SH | Forms TMS derivatives; volatile by-products. thermofisher.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH₂, -OH, -SH | Similar to MSTFA, a powerful silylating agent. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -COOH, -NH₂, -OH, -SH | Forms more stable TBDMS derivatives. sigmaaldrich.com |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com By adding a polar organic co-solvent (modifier) such as methanol, the polarity of the mobile phase can be adjusted, allowing for the separation of a wide range of compounds, including polar ones. rsc.orgresearchgate.net SFC is considered a "green" technology due to the reduced use of organic solvents. chromatographytoday.com For a polar compound like this compound, SFC could offer advantages in terms of speed and efficiency over HPLC. chromatographyonline.com The separation can be performed on polar stationary phases, similar to those used in HILIC. researchgate.net

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field. This technique is well-suited for the analysis of charged species. nih.gov Given that this compound has both an acidic and a basic functional group, its charge is pH-dependent. This property can be exploited for separation by CE, particularly in the Capillary Zone Electrophoresis (CZE) mode. nih.govresearchgate.net Micellar Electrokinetic Chromatography (MECC), a mode of CE that uses surfactants to form micelles, could also be employed to separate the analyte from neutral and charged impurities. researchgate.net

Table 3: Advantages of SFC and CE for the Analysis of Polar Compounds

| Technique | Key Advantages |

|---|---|

| Supercritical Fluid Chromatography (SFC) | - Fast analysis times due to low viscosity of the mobile phase.- Reduced organic solvent consumption.- Suitable for a broad range of polar and non-polar compounds.- Orthogonal selectivity compared to RP-HPLC. chromatographyonline.com |

| Capillary Electrophoresis (CE) | - High separation efficiency and resolution.- Very small sample and reagent consumption.- Fast method development.- Suitable for charged and polar molecules. nih.govresearchgate.net |

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatography for quantification, although they may lack the same degree of specificity.

UV-Vis spectrophotometry can be used for the quantification of this compound due to the UV absorbance of its aromatic ring system. sielc.com Aromatic amino acids and benzoic acid derivatives typically exhibit strong absorbance in the UV region. wikipedia.orgsielc.com The wavelength of maximum absorbance (λmax) would need to be determined, which for similar compounds like 4-aminobenzoic acid is around 278 nm. sielc.com A calibration curve of absorbance versus concentration would then be constructed using standards of known concentration. However, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Fluorometric methods can offer higher sensitivity and selectivity compared to spectrophotometry. Aromatic amino acids can fluoresce when excited with UV light. wikipedia.orgresearchgate.net While the native fluorescence of this compound has not been extensively reported, it is plausible that it exhibits some fluorescence that could be exploited for quantification. Alternatively, derivatization with a fluorescent tag, such as fluorescamine, which reacts with primary amines, could be employed to create a highly fluorescent product for sensitive measurement. nih.govscilit.com

Table 4: Typical UV Absorption Maxima for Related Aromatic Structures

| Compound | Absorption Maxima (nm) |

|---|---|

| Benzoic Acid | 194, 230, 274 sielc.com |

| 4-Aminobenzoic Acid | 194, 226, 278 sielc.com |

| Tryptophan | ~280 wikipedia.org |

Electrochemical Detection Methods and Biosensors for Specific Applications

Electrochemical methods provide a sensitive and often low-cost approach for the analysis of electroactive compounds. The amino group on the aromatic ring of this compound can be electrochemically oxidized, and this property could be the basis for a quantitative method using techniques like voltammetry. acs.org The presence of nitroaromatic compounds, which are structurally related through the presence of nitrogen-containing functional groups on an aromatic ring, can be detected with high sensitivity using modified electrodes. acs.orgrsc.org

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a signal proportional to the concentration of an analyte. For this compound, several biosensor strategies could be envisioned:

Enzyme-based biosensors: An enzyme that specifically reacts with the amino acid or carboxylic acid moiety could be immobilized on an electrode. The enzymatic reaction would produce or consume a substance that can be electrochemically detected.

Antibody-based biosensors (immunosensors): Antibodies specific to this compound could be used as the recognition element.

Microbial biosensors: Microorganisms that metabolize the target compound could be used, with the metabolic activity being monitored. nih.gov

Molecularly Imprinted Polymer (MIP) based sensors: Synthetic receptors can be created to specifically bind the target molecule.

These sensors could be particularly useful for rapid screening in complex matrices like biological fluids or environmental samples. mdpi.com

Table 5: Potential Biosensor Types for this compound

| Sensor Type | Recognition Element | Transduction Principle |

|---|---|---|

| Enzyme-based | Enzyme (e.g., amino acid oxidase) | Amperometric, Potentiometric |

| Immunosensor | Antibody | Optical, Piezoelectric, Electrochemical |

| Microbial Sensor | Whole microorganisms | Electrochemical, Optical nih.gov |

| MIP-based Sensor | Molecularly Imprinted Polymer | Electrochemical, Optical, Mass-based |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before analysis, thereby improving the accuracy and sensitivity of the method. drawellanalytical.comchromatographyonline.com The choice of technique depends on the nature of the sample matrix.

Biological Fluids (e.g., plasma, urine): The primary challenge is the removal of proteins.

Protein Precipitation: Proteins can be precipitated by adding an organic solvent like acetonitrile or an acid such as trichloroacetic acid, followed by centrifugation. researchgate.net

Liquid-Liquid Extraction (LLE): The analyte can be extracted from the aqueous biological fluid into an immiscible organic solvent after pH adjustment to ensure the compound is in its neutral, more organic-soluble form. nih.govnih.gov

Solid-Phase Extraction (SPE): This is a highly versatile technique. For this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange characteristics would be ideal to capture the analyte while allowing interfering compounds to be washed away. nih.govwaters.com

Environmental Samples (e.g., water): The main goal is often to concentrate the analyte from a large volume of sample.

Solid-Phase Extraction (SPE): This is the most common technique for water samples. Reversed-phase or mixed-mode sorbents can be used to trap the analyte, which is then eluted with a small volume of an organic solvent. nih.govmdpi.com

Synthetic Intermediates: The objective is to isolate the target compound from unreacted starting materials, by-products, and catalysts.

Liquid-Liquid Extraction (LLE): This is a common work-up procedure in organic synthesis. By adjusting the pH of the aqueous phase, the acidic or basic properties of the target compound can be used to selectively extract it from the reaction mixture.

Crystallization: If the compound is a solid, it can often be purified by recrystallization from a suitable solvent.

Table 6: Suitable Sample Preparation Techniques for Different Matrices

| Matrix | Primary Challenge | Recommended Technique(s) |

|---|---|---|

| Biological Fluids | Protein removal | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction nih.govresearchgate.netnih.gov |

| Environmental Samples | Analyte concentration | Solid-Phase Extraction nih.govmdpi.com |

| Synthetic Intermediates | Removal of reactants and by-products | Liquid-Liquid Extraction, Crystallization, Preparative Chromatography |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis and Impurity Profiling

Hyphenated analytical techniques are powerful tools for the detailed characterization of this compound and the identification of potential impurities that may arise during its synthesis or degradation. These methods provide a combination of high-resolution separation and highly sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS setup, the compound is first separated from its impurities on a high-performance liquid chromatography (HPLC) column, often a reversed-phase column such as a C18. The choice of mobile phase, typically a gradient mixture of an aqueous solution (often containing a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve the best separation.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for this type of compound, as it is a soft ionization method that typically keeps the molecule intact, primarily showing the protonated molecular ion [M+H]⁺. For this compound, with a molecular weight of 215.63 g/mol , the expected [M+H]⁺ ion would be observed at an m/z of approximately 216.6. Further fragmentation of this ion in the mass spectrometer (MS/MS) can provide structural information for unequivocal identification and for the characterization of impurities.

While specific validated LC-MS methods for the comprehensive impurity profiling of this compound are not extensively detailed in publicly available literature, the principles of method development for similar aromatic carboxylic acids are well-established. A general approach would involve the parameters outlined in the table below.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (MS1) | [M+H]⁺, m/z 216.6 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) of m/z 216.6 |

| Capillary Voltage | 3 - 4 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the compound. The carboxylic acid and amino functional groups are polar and can lead to poor peak shape and thermal degradation in the GC inlet and column. A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the acidic proton of the carboxylic acid and the protons of the amino group into trimethylsilyl (TMS) ethers and amines, respectively.